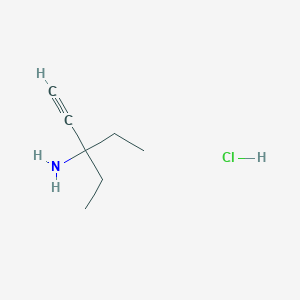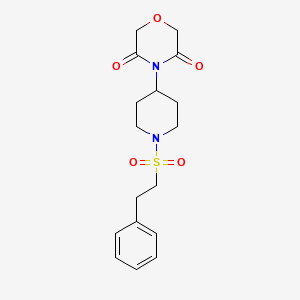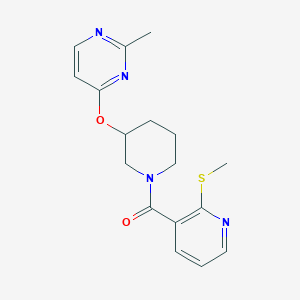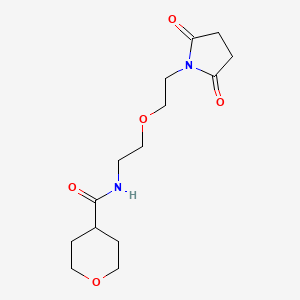
1,1-Diethyl-prop-2-ynylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diethyl-prop-2-ynylamine hydrochloride is a chemical compound with the CAS Number: 1593887-97-8 . It has a molecular weight of 147.65 and its IUPAC name is 3-ethylpent-1-yn-3-amine hydrochloride . It is a white solid .
Molecular Structure Analysis
The molecular formula of 1,1-Diethyl-prop-2-ynylamine hydrochloride is C7H14ClN . The Inchi Code is 1S/C7H13N.ClH/c1-4-7(8,5-2)6-3;/h1H,5-6,8H2,2-3H3;1H .科学的研究の応用
Fluorinating Agents The reaction products of F-propene and dialkylamines, including mixtures of α,α-difluoroalkylamine and α-fluoro enamine, have been explored for their utility as fluorinating agents for alcohols and carboxylic acids. These reagents offer advantages over existing fluorinating agents due to their easier preparation and greater stability, highlighting a potential application for 1,1-Diethyl-prop-2-ynylamine hydrochloride in the synthesis or modification of organic compounds with fluorine atoms for pharmaceuticals, agrochemicals, and material science applications (Takaoka, Iwakiri, & Ishikawa, 1979).
Synthesis of 1-Aminophosphonic Acids A novel procedure for synthesizing 1-aminophosphonic acids has been developed, where diethyl phosphonates are converted to hydroxyiminophosphonates using hydroxylamine hydrochloride. This method employs a reduction step with NaBH4 in the presence of transition metal compounds, followed by hydrolysis to yield 1-aminophosphonic acids in good yield. This technique underscores the chemical versatility and potential utility of 1,1-Diethyl-prop-2-ynylamine hydrochloride in creating compounds with phosphonic acid functionality, which are valuable in various fields including agriculture, medicine, and materials science (Demir et al., 1996).
Neurokinin-1 Receptor Antagonism The compound 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride has been identified as a high-affinity, orally active neurokinin-1 receptor antagonist. It exhibits long central duration of action and high water solubility, making it highly effective in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression. This finding suggests the potential of 1,1-Diethyl-prop-2-ynylamine hydrochloride derivatives in developing new treatments for neurological and psychiatric disorders (Harrison et al., 2001).
Hydroamination Reactions Hydroamination of 1-phenyl-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-yn-1-ones with secondary dialkylamines under mild conditions has been demonstrated to afford corresponding (2E)-3-dialkylamino-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-en-1-ones with high stereoselectivity and yield. This process illustrates the application of 1,1-Diethyl-prop-2-ynylamine hydrochloride in facilitating selective and efficient synthetic pathways towards complex organic molecules, which could be of significant interest in pharmaceutical research and development (Sobenina et al., 2010).
特性
IUPAC Name |
3-ethylpent-1-yn-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-4-7(8,5-2)6-3;/h1H,5-6,8H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXIYGMOZPWDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethyl-prop-2-ynylamine hydrochloride | |
CAS RN |
1593887-97-8 |
Source


|
| Record name | 3-ethylpent-1-yn-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2730877.png)
![1-(4-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2730879.png)


![N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2730883.png)



![2-(allylthio)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2730889.png)
![(1R,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride](/img/structure/B2730890.png)
![3-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2730891.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2730892.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-hydroxyphenyl)prop-2-enamide](/img/structure/B2730893.png)
![N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)